
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with trimethyl and trimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate ketones and amines under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters and purification techniques to meet regulatory standards and ensure product consistency.
化学反応の分析
Types of Reactions
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine ring are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.
科学的研究の応用
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a drug candidate for treating various diseases, given its unique chemical structure and reactivity.
Industry: It is utilized in the development of new materials, including polymers and advanced composites, due to its stability and functional properties.
作用機序
The mechanism of action of 1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and the pathways involved in its effects.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar trimethoxyphenyl substitution.
2,4,5-Trimethoxyphenethylamine: Another phenethylamine isomer with trimethoxy groups at different positions.
1,5,5-Trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine: The compound itself, highlighting its unique piperidine ring structure compared to other phenethylamines.
Uniqueness
This compound stands out due to its piperidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
73608-63-6 |
|---|---|
分子式 |
C18H27NO3 |
分子量 |
305.4 g/mol |
IUPAC名 |
1,5,5-trimethyl-4-methylidene-2-(3,4,5-trimethoxyphenyl)piperidine |
InChI |
InChI=1S/C18H27NO3/c1-12-8-14(19(4)11-18(12,2)3)13-9-15(20-5)17(22-7)16(10-13)21-6/h9-10,14H,1,8,11H2,2-7H3 |
InChIキー |
MYLNDKPXDOIOSD-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(CC1=C)C2=CC(=C(C(=C2)OC)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
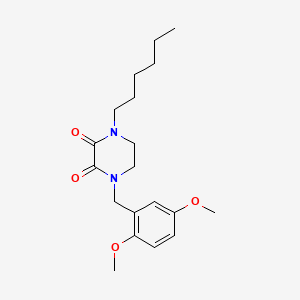
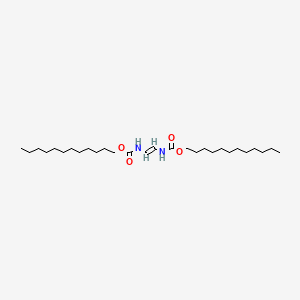
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
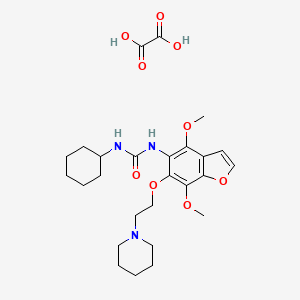
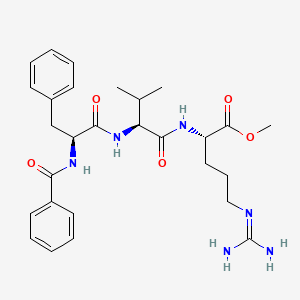
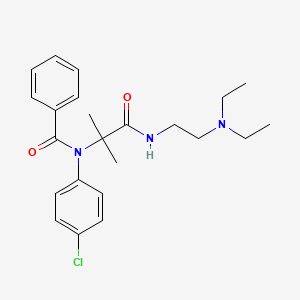
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

